Cas no 70979-01-0 (4-[2-(propan-2-yloxy)ethoxy]piperidine)
![4-[2-(propan-2-yloxy)ethoxy]piperidine structure](https://www.kuujia.com/scimg/cas/70979-01-0x500.png)
4-[2-(propan-2-yloxy)ethoxy]piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-isopropoxyethoxy)piperidine
- 4-[2-(propan-2-yloxy)ethoxy]piperidine
-
- Inchi: 1S/C10H21NO2/c1-9(2)12-7-8-13-10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3
- InChI Key: QFXUVUTWGVBESE-UHFFFAOYSA-N
- SMILES: N1CCC(OCCOC(C)C)CC1
4-[2-(propan-2-yloxy)ethoxy]piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B525953-100mg |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-145469-0.05g |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95.0% | 0.05g |
$174.0 | 2025-02-21 | |
Aaron | AR01AE4J-50mg |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Aaron | AR01AE4J-500mg |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95% | 500mg |
$822.00 | 2025-02-09 | |
1PlusChem | 1P01ADW7-10g |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95% | 10g |
$4006.00 | 2024-04-21 | |
Aaron | AR01AE4J-10g |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95% | 10g |
$4413.00 | 2023-12-14 | |
Enamine | EN300-145469-50mg |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95.0% | 50mg |
$174.0 | 2023-09-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10016-250mg |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95% | 250mg |
¥1685.0 | 2024-04-17 | |
Enamine | EN300-145469-100mg |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95.0% | 100mg |
$257.0 | 2023-09-29 | |
Enamine | EN300-145469-10000mg |
4-[2-(propan-2-yloxy)ethoxy]piperidine |
70979-01-0 | 95.0% | 10000mg |
$3191.0 | 2023-09-29 |
4-[2-(propan-2-yloxy)ethoxy]piperidine Related Literature
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 4-[2-(propan-2-yloxy)ethoxy]piperidine
Research Briefing on 4-[2-(Propan-2-yloxy)ethoxy]piperidine (CAS: 70979-01-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-[2-(propan-2-yloxy)ethoxy]piperidine (CAS: 70979-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and propan-2-yloxyethoxy side chain, exhibits unique physicochemical properties that make it a promising candidate for drug development and biochemical applications. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the context of central nervous system (CNS) disorders and pain management.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-[2-(propan-2-yloxy)ethoxy]piperidine as a key intermediate in the synthesis of sigma-1 receptor ligands. The research demonstrated that derivatives of this compound showed high affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation. The study employed molecular docking simulations and in vitro binding assays to validate the interactions, suggesting potential applications in neurodegenerative diseases and chronic pain conditions.
Further pharmacological characterization was reported in a recent Bioorganic & Medicinal Chemistry Letters article (2024), where researchers evaluated the metabolic stability and blood-brain barrier permeability of 4-[2-(propan-2-yloxy)ethoxy]piperidine derivatives. The results indicated favorable pharmacokinetic profiles, with particular derivatives showing enhanced CNS penetration compared to existing reference compounds. These findings support the continued development of this chemical scaffold for CNS-targeted therapeutics.
From a synthetic chemistry perspective, advancements in the production of 4-[2-(propan-2-yloxy)ethoxy]piperidine have been achieved through improved catalytic methods. A 2024 Organic Process Research & Development publication detailed a novel continuous flow synthesis approach that increased yield to 78% while reducing hazardous byproducts. This methodological innovation addresses previous scalability challenges and enhances the compound's viability for industrial-scale pharmaceutical production.
Emerging applications in radiopharmaceuticals have also been explored, with 4-[2-(propan-2-yloxy)ethoxy]piperidine serving as a precursor for PET tracer development. Recent work presented at the 2024 Society of Nuclear Medicine and Molecular Imaging annual meeting demonstrated successful radiolabeling of derivatives for imaging sigma receptor expression in tumor models, opening new avenues for diagnostic applications in oncology.
While the therapeutic potential of 4-[2-(propan-2-yloxy)ethoxy]piperidine derivatives appears promising, current research also highlights the need for comprehensive toxicological evaluation. Ongoing preclinical studies are investigating the safety profile of lead compounds, with particular attention to potential cardiovascular effects that may arise from sigma receptor modulation. These investigations will be crucial for determining the clinical translatability of this chemical class.
In conclusion, 4-[2-(propan-2-yloxy)ethoxy]piperidine represents a versatile scaffold with multiple pharmaceutical applications. The convergence of recent synthetic improvements, pharmacological insights, and expanding therapeutic indications positions this compound as an important focus area for future drug discovery efforts. Continued research will likely uncover additional utilities for this molecule and its derivatives in addressing unmet medical needs.
70979-01-0 (4-[2-(propan-2-yloxy)ethoxy]piperidine) Related Products
- 2763759-28-8([(2,4-Dibromophenyl)methyl](methyl)amine hydrochloride)
- 2413870-13-8(3-(2-aminopropoxy)-4-chlorobenzoic acid hydrochloride)
- 2023875-73-0(tert-butyl N-2-amino-3-(5-bromothiophen-2-yl)propylcarbamate)
- 53715-67-6(5-bromo-2-phenyl-1,3-thiazole)
- 1804523-96-3(3-Amino-5-bromo-6-cyano-2-(trifluoromethoxy)pyridine)
- 1805286-27-4(4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine)
- 31148-92-2(D-erythro-Sphingosine-C19)
- 127958-23-0(Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate)
- 2679950-88-8(rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo2.1.1hexane-5-carboxylic acid)
- 25063-58-5(2,2-dimethyl-5-{[(6-methylpyridin-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione)
